molecular formula C11H8O3S B582395 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid CAS No. 1261896-15-4

4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B582395
CAS No.: 1261896-15-4
M. Wt: 220.242
InChI Key: NAEFBFBTJJDWFC-UHFFFAOYSA-N
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Description

“4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid” is an organic compound . It has a molecular weight of 220.25 and its molecular formula is C11H8O3S .


Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, can be achieved through various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H8O3S/c12-8-3-1-7 (2-4-8)9-5-6-10 (15-9)11 (13)14/h1-6,12H, (H,13,14) and the InChI key: KUFHZPOQBMGGDB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid .

Scientific Research Applications

Potential Carcinogenicity and Biological Activity

A study on thiophene analogues, including structures similar to 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid, examined their carcinogenic potential and biological activity. These compounds were synthesized and evaluated through in vitro assays to predict their carcinogenicity. The findings suggested potential carcinogenicity, although the chemical and biological behavior of these compounds cast doubt on their ability to cause tumors in vivo. This research highlights the importance of evaluating new compounds for potential health risks before widespread use (Ashby et al., 1978).

Advanced Oxidation Processes (AOPs) and Environmental Applications

The degradation of acetaminophen, a common pharmaceutical compound, using advanced oxidation processes (AOPs) has been reviewed, with a focus on by-products and their biotoxicity. While not directly related to this compound, this research underscores the relevance of chemical derivatives in environmental remediation. It suggests that similar compounds could be explored for their effectiveness in breaking down pollutants and mitigating environmental impacts (Qutob et al., 2022).

Biocatalyst Inhibition

The review on carboxylic acids, including those structurally related to this compound, highlights their role as microbial inhibitors, which could be used to enhance the production of biofuels and chemicals. By understanding the mechanisms of inhibition, strategies can be developed to improve the robustness and efficiency of microbial production processes (Jarboe et al., 2013).

Synthesis and Applications in Medicinal Chemistry

A review on the synthesis of thiophenes, including derivatives of this compound, discusses their broad applications in medicinal chemistry due to their bioactive properties. Thiophene derivatives have been identified for their antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities, highlighting the compound's significance in drug development and other fields (Xuan, 2020).

Antioxidant Properties

Research on hydroxycinnamic acids (HCAs), which share structural similarities with this compound, has revealed significant antioxidant properties. These findings are pertinent to the development of new antioxidant agents, which could be derived from or inspired by the structure of this compound (Razzaghi-Asl et al., 2013).

Safety and Hazards

While specific safety and hazard information for “4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid” is not available in the search results, it’s generally recommended to handle such compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Thiophene-based analogs, including “4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid”, have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Analysis

Biochemical Properties

4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid plays a crucial role in biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction with COX-2 suggests potential anti-inflammatory properties, as the compound may inhibit the enzyme’s activity, reducing the production of pro-inflammatory mediators.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the NF-κB signaling pathway, which plays a pivotal role in regulating immune response and inflammation . By inhibiting this pathway, this compound can reduce the expression of genes involved in inflammation and immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity . Additionally, the compound may interact with other proteins involved in the inflammatory response, further contributing to its anti-inflammatory effects. Changes in gene expression are also observed, with downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, continuing to modulate cellular functions and gene expression even after prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into various metabolites that are subsequently excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with albumin, a major plasma protein, which facilitates its distribution throughout the body . Its localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments, enhancing its biological activity .

Properties

IUPAC Name

4-(2-hydroxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFBFBTJJDWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683519
Record name 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-15-4
Record name 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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